2-Bromo-4-(methylthio)pyridine
Description
Contextualization within Halogenated Pyridine (B92270) and Alkylthiopyridine Chemistry
2-Bromo-4-(methylthio)pyridine belongs to two important classes of organic compounds: halogenated pyridines and alkylthiopyridines. Halogenated pyridines are pyridine rings where one or more hydrogen atoms have been replaced by a halogen. eurekalert.orgkubikat.org This substitution is of great chemical significance as the carbon-halogen bond provides a reactive site for a multitude of chemical transformations. nih.gov These compounds are frequently used as starting materials in nucleophilic substitution reactions and are considered valuable scaffolds for building more complex heterocyclic and macrocyclic structures. eurekalert.orgkubikat.org The presence of halogens on the pyridine ring is a key feature in many pharmaceuticals and agrochemicals. nih.gov
Alkylthiopyridines, on the other hand, are characterized by the presence of an alkylthio (-SR) group attached to the pyridine ring. The sulfur atom in the methylthio group (-SCH3) of this compound can be involved in various chemical transformations, including oxidation to sulfoxides or sulfones. The combination of a halogen and an alkylthio group on the same pyridine ring, as seen in this compound, creates a molecule with multiple reactive centers, offering chemists a wide array of possibilities for synthetic manipulation.
Significance as a Versatile Synthetic Intermediate and Building Block for Complex Molecules
The true value of this compound lies in its role as a versatile synthetic intermediate. eurekalert.orgkubikat.org Synthetic intermediates are compounds that are themselves products of a reaction but serve as the starting material for the next step in a multi-step synthesis. The dual functionality of this compound allows for a programmed, stepwise approach to building complex molecular architectures.
The bromine atom at the 2-position is particularly susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions. ontosight.ai These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. evitachem.com For instance, the bromine can be replaced by a wide range of other functional groups, allowing for the introduction of diverse molecular fragments.
The methylthio group at the 4-position also offers synthetic handles. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of another substituent at the 4-position of the pyridine ring. The ability to selectively react at either the 2- or 4-position makes this compound a highly strategic building block for the synthesis of complex molecules with precisely controlled substitution patterns. This controlled diversification is a cornerstone of modern drug discovery and materials science. nih.govnih.gov
Overview of Current Research Trajectories and Academic Relevance
Current research involving this compound and related structures is largely focused on its application in medicinal chemistry and the development of novel synthetic methodologies. The pyridine scaffold is a common feature in many biologically active compounds, and the ability to functionalize it at specific positions is crucial for developing new therapeutic agents. ontosight.ai Researchers are actively exploring the use of this compound and its derivatives in the synthesis of potential drug candidates for a variety of diseases.
Furthermore, the unique reactivity of this compound continues to inspire the development of new synthetic methods. researchgate.net The selective functionalization of pyridines remains a challenge in organic chemistry, and molecules like this compound serve as excellent platforms for testing and refining new catalytic systems and reaction conditions. researchgate.net The ongoing exploration of its reactivity contributes to the broader understanding of heterocyclic chemistry and expands the toolkit available to synthetic chemists for the construction of complex molecular targets.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H6BrNS |
| Molecular Weight | 204.09 g/mol sigmaaldrich.com |
| Boiling Point | 249°C chembk.com |
| Density | 1.28 g/cm³ chembk.com |
Structure
3D Structure
Properties
CAS No. |
1193244-91-5 |
|---|---|
Molecular Formula |
C6H6BrNS |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2-bromo-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H6BrNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 |
InChI Key |
BCTAQQXOKMHCFD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Methylthio Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions at the C2-Bromine Center
The bromine atom at the C2 position of the pyridine (B92270) ring is highly susceptible to transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern organic synthesis, providing reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium catalysts, in particular, are pivotal in mediating these transformations due to their efficiency, mild reaction conditions, and tolerance of various functional groups. researchgate.netmit.edu
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org In the context of 2-bromo-4-(methylthio)pyridine, the C2-bromo position serves as an excellent electrophilic partner for coupling with a variety of aryl and heteroaryl boronic acids or their esters.
Research on related 2-bromopyridine (B144113) systems demonstrates that these reactions typically proceed with high efficiency. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. nih.gov Common palladium sources include Pd(OAc)₂ and Pd(PPh₃)₄, often paired with phosphine (B1218219) ligands that stabilize the palladium catalyst and facilitate the reaction steps. nih.gov The base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for activating the boronic acid for transmetalation. wikipedia.orgorganic-chemistry.org These reactions are often carried out in solvent mixtures like dioxane/water or toluene. nih.govnih.gov The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse array of substituted aromatic and heterocyclic rings at the C2 position, yielding complex biaryl structures. nih.gov
| Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | Moderate to Good | nih.gov |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | Room Temp. to 80 °C | Good to Excellent | organic-chemistry.orgnih.gov |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 °C | Good | organic-chemistry.org |
| Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | Toluene/Water | 110 °C (Microwave) | Low to Moderate | researchgate.net |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This transformation is co-catalyzed by palladium and copper(I) complexes and is the most reliable method for synthesizing arylalkynes and conjugated enynes. libretexts.orggelest.com For this compound, the C2-bromo atom readily participates in Sonogashira coupling, allowing for the direct introduction of alkyne functionalities.
The standard reaction conditions involve a palladium(0) catalyst, a copper(I) salt (typically CuI) as a co-catalyst, and an amine base, such as triethylamine (B128534) (Et₃N), which also often serves as the solvent or co-solvent. organic-chemistry.orgscirp.org Studies on similar 2-amino-3-bromopyridines have shown that catalysts like Pd(CF₃COO)₂ with PPh₃ as a ligand are highly effective. scirp.orgscirp.org The reaction generally proceeds under mild temperatures, affording the corresponding 2-alkynylpyridine derivatives in good to excellent yields. scirp.org This method is compatible with a wide range of terminal alkynes, including those bearing various functional groups.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C | 72-96% | scirp.orgscirp.org |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | Room Temp. | Good | organic-chemistry.org |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Reflux | Good to Excellent | libretexts.org |
Beyond the Suzuki and Sonogashira reactions, the C2-bromo center is amenable to other palladium-catalyzed transformations for C-C and C-heteroatom bond formation. researchgate.net These reactions further expand the synthetic utility of this compound.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen (C-N) bonds by coupling aryl halides with amines. beilstein-journals.orgrsc.org Using a suitable palladium catalyst and a bulky phosphine ligand, such as Xantphos, the C2-bromo position can be coupled with primary or secondary amines, amides, or other nitrogen nucleophiles. beilstein-journals.orgnih.gov This provides a direct route to 2-amino- and 2-amido-pyridine derivatives.
Carbon-Oxygen (C-O) Coupling: Similarly, palladium catalysts can mediate the formation of C-O bonds between aryl halides and alcohols or phenols. mit.edunih.gov The combination of a palladium precursor, a specialized ligand, and a suitable base allows for the synthesis of 2-alkoxy- or 2-aryloxy-pyridine ethers from this compound. beilstein-journals.org
These palladium-catalyzed reactions underscore the versatility of the C2-bromo position as a key handle for introducing a wide range of functional groups, significantly enhancing the molecular complexity of the pyridine scaffold. mit.edu
Transformations Involving the C4-Methylthio Group
The C4-methylthio (-SCH₃) group offers a secondary site for chemical modification, distinct from the C2-bromo center. Its reactivity is centered on the sulfur atom, which can be oxidized or involved in substitution reactions.
The sulfur atom in the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net This transformation is valuable as it alters the electronic properties and steric profile of the molecule. The oxidation is typically achieved using common oxidizing agents, and the degree of oxidation can be controlled by the reaction conditions and the stoichiometry of the oxidant. acsgcipr.org
Sulfoxide Formation: Selective oxidation to the sulfoxide (a single oxygen atom bonded to sulfur) can be achieved using one equivalent of a mild oxidizing agent. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, are effective for this transformation. nih.gov Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used under controlled conditions. organic-chemistry.org
Sulfone Formation: Further oxidation to the sulfone (two oxygen atoms bonded to sulfur) occurs with the use of excess oxidant or stronger oxidizing agents. researchgate.netorganic-chemistry.org For example, treating the sulfide (B99878) or sulfoxide with an excess of H₂O₂ or potassium permanganate (B83412) (KMnO₄) typically yields the sulfone. organic-chemistry.org
The resulting sulfoxides are chiral centers, and their synthesis can provide intermediates for asymmetric synthesis. acsgcipr.org Both sulfoxides and sulfones are important functional groups in medicinal chemistry and can act as hydrogen bond acceptors or leaving groups.
| Oxidant | Typical Product | Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry-dependent, often with acid catalyst | acsgcipr.orgnih.gov |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry-dependent, mild conditions | organic-chemistry.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Aqueous solvent systems | acsgcipr.org |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions | organic-chemistry.org |
The methylthio group itself can function as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, although it is generally less reactive than a halogen. This reactivity is often observed in electron-deficient heterocyclic systems. In a study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, it was found that the 2-methylthio group could be displaced by cyanide ions under certain conditions, even in the presence of a more traditional chloro leaving group. rsc.org This suggests that the methylthio group's lability can be exploited for further functionalization.
For this compound, the electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack. Strong nucleophiles may therefore be able to displace the methylthio group, providing a pathway to introduce other functionalities such as amines, alkoxides, or cyanides at this position. This reactivity offers a complementary strategy to the transition metal-catalyzed reactions at the C2-position, allowing for a comprehensive derivatization of the pyridine core.
Reactivity at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles, leading to the formation of N-oxides or quaternary pyridinium (B92312) salts.
The oxidation of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. This reaction is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of the N-oxide significantly alters the electronic properties of the pyridine ring.
In the case of this compound, the N-oxide function dramatically increases the electron deficiency of the ring, which in turn enhances the reactivity at the positions ortho (C2, C6) and para (C4) to the nitrogen atom towards nucleophilic attack. Pyridine N-oxides are valuable intermediates because they facilitate electrophilic substitution at the 4-position and can activate adjacent methyl groups for reaction. nih.gov The presence of the N-oxide group can also influence subsequent functionalization reactions, and its eventual removal (deoxygenation) allows for the synthesis of pyridine derivatives that are otherwise difficult to access. nih.gov
The general procedure for N-oxidation is outlined below:
| Reactant | Oxidizing Agent | Typical Conditions | Product |
| This compound | m-CPBA or H₂O₂/CH₃COOH | CH₂Cl₂ or CH₃COOH, 0°C to reflux | This compound N-oxide |
This table represents a generalized reaction based on common procedures for pyridine N-oxidation.
The nitrogen atom of this compound can act as a nucleophile, reacting with alkylating agents to form quaternary pyridinium salts. researchgate.net This reaction, known as quaternization, typically involves treating the pyridine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. nih.govrsc.org The reaction proceeds via an SN2 mechanism. mostwiedzy.pl The formation of a pyridinium salt further deactivates the pyridine ring towards electrophilic attack but increases the lability of substituents at the 2- and 4-positions towards nucleophilic displacement. google.com
As a heterocyclic ligand, this compound can coordinate to metal centers through its nitrogen atom to form transition metal complexes. wikipedia.org The sulfur atom of the methylthio group also presents a potential coordination site, allowing the molecule to act as a bidentate N,S-chelating ligand in some cases, which can lead to the formation of stable five-membered chelate rings with a metal ion. rsc.org The formation of such complexes depends on the nature of the metal, the other ligands present, and the reaction conditions. nih.govrsc.org
Electrophilic and Nucleophilic Functionalization of the Pyridine Ring System
Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is challenging. Therefore, functionalization is most effectively achieved through metallation-based strategies, which generate highly nucleophilic organometallic intermediates that can react with a wide range of electrophiles.
Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to a nearby ortho position. wikipedia.orgclockss.org In this compound, there are multiple potential directing groups: the pyridine nitrogen, the C2-bromo group, and the C4-methylthio group.
The pyridine nitrogen is a strong DMG, typically directing lithiation to the C2 or C6 positions. harvard.edu With the C2 position blocked, the nitrogen would direct deprotonation to C6. The C4-methylthio group, being a Lewis basic site, can also act as a DMG, directing lithiation to the ortho positions C3 and C5. The competition between these directing effects determines the final site of metalation. The choice of the lithiating agent is crucial in controlling the regioselectivity of the reaction. clockss.orgznaturforsch.com
The reaction of this compound with strong bases can lead to several distinct lithiated intermediates, depending on the base and reaction conditions. These intermediates can then be "quenched" with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups.
The primary pathways for lithiation are:
Halogen-Metal Exchange: Strong, sterically unhindered alkyllithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) tend to react at the most acidic proton or the most electrophilic site. For many 2-bromopyridines, this results in a rapid bromine-lithium exchange at the C2 position. znaturforsch.com This pathway generates a 2-lithiopyridine intermediate.
Deprotonation (DoM): Sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), are less likely to undergo halogen-metal exchange or add to the pyridine ring. clockss.org Instead, they act as strong, non-nucleophilic bases that deprotonate the ring at a position directed by a DMG.
Based on studies of the closely related analog, 2-bromo-4-methoxypyridine (B110594), treatment with LTMP results in selective deprotonation at the C3 position, directed by the C4-alkoxy group. arkat-usa.org It is expected that the C4-methylthio group would similarly direct lithiation to the C3 position.
Certain superbase systems, such as BuLi-LiDMAE (lithium 2-dimethylaminoethanolate), have been shown to selectively deprotonate 2-substituted pyridines at the C6 position, ortho to the nitrogen atom. nih.govresearchgate.net
The regioselectivity of these reactions allows for the controlled synthesis of specifically substituted pyridine derivatives.
| Lithiation Reagent | Predicted Primary Reaction Site | Governing Pathway | Rationale / Analogous Reaction |
|---|---|---|---|
| n-BuLi or t-BuLi | C2 | Halogen-Metal Exchange | Common pathway for 2-bromopyridines with alkyllithiums. |
| LDA or LTMP | C3 | Directed ortho-Metalation (DoM) | Directed by the C4-SMe group; analogous to C3 lithiation of 2-bromo-4-methoxypyridine with LTMP. arkat-usa.org |
| BuLi-LiDMAE | C6 | Directed ortho-Metalation (DoM) | Directed by the pyridine nitrogen; known to favor C6 lithiation of 2-substituted pyridines. nih.govresearchgate.net |
Mechanistic Studies of Key Transformation Pathways
While specific mechanistic studies for this compound are not extensively reported, the transformation pathways follow well-established mechanisms for substituted pyridines.
N-Oxidation: The reaction with a peroxy acid proceeds through the nucleophilic attack of the pyridine nitrogen on the electrophilic peroxide oxygen, followed by the departure of the carboxylate leaving group.
Quaternization: This is a classic bimolecular nucleophilic substitution (SN2) reaction. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a halide leaving group in a single concerted step.
Directed Ortho-Metalation (DoM): The mechanism of DoM involves a pre-lithiation complex where the lithium base coordinates to the directing group (either the pyridine nitrogen or the sulfur of the methylthio group). clockss.org This coordination, known as the Complex Induced Proximity Effect (CIPE), positions the base in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. clockss.org The stability of this intermediate is enhanced by the continued coordination of lithium to the heteroatom of the DMG.
Halogen-Metal Exchange: The mechanism of bromine-lithium exchange is believed to proceed through an "ate" complex, where the alkyllithium reagent coordinates to the bromine atom. This is followed by the transfer of the alkyl group from lithium to bromine and the transfer of the lithium atom to the C2 carbon of the pyridine ring, resulting in the lithiated pyridine and an alkyl bromide. The equilibrium of this reaction is driven by the formation of the more stable organolithium species.
The competition between deprotonation and halogen-metal exchange is a key mechanistic feature in the functionalization of this molecule. The outcome is determined by factors such as the kinetic versus thermodynamic acidity of the ring protons, the steric and electronic nature of the base, temperature, and the solvent used. acs.org
Spectroscopic and Advanced Analytical Characterization of 2 Bromo 4 Methylthio Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing precise information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of 2-Bromo-4-(methylthio)pyridine, three signals are expected for the aromatic protons on the pyridine (B92270) ring and one signal for the methyl protons of the thioether group.
The pyridine ring protons (H-3, H-5, and H-6) exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atom and the bromine atom deshields these protons, shifting their signals downfield. The H-6 proton, being adjacent to the nitrogen, is generally the most deshielded. The methylthio group (-SCH₃) is electron-donating, which would slightly shield the adjacent protons. The protons of the methyl group (-SCH₃) typically appear as a sharp singlet further upfield, usually in the δ 2.0-3.0 ppm range.
Analysis of a related compound, 2-bromopyridine (B144113), shows signals at approximately δ 8.36, 7.56, 7.49, and 7.26 ppm. chemicalbook.com The introduction of a methylthio group at the C-4 position would alter these shifts and their coupling patterns, allowing for precise structural confirmation.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.3 - 7.5 | Doublet (d) | ~ 1.5 - 2.5 |
| H-5 | ~ 6.9 - 7.1 | Doublet of Doublets (dd) | ~ 5.0 - 6.0, ~ 1.5 - 2.5 |
| H-6 | ~ 8.1 - 8.3 | Doublet (d) | ~ 5.0 - 6.0 |
| -SCH₃ | ~ 2.5 | Singlet (s) | N/A |
Carbon-13 (¹³C) NMR spectroscopy is used to identify the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, simplifying the spectrum. libretexts.org For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon.
The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and the substituents. The carbon atom bonded to the bromine (C-2) is expected to be found around δ 140-150 ppm. The carbon attached to the methylthio group (C-4) would appear further downfield due to the sulfur atom, while the other ring carbons (C-3, C-5, C-6) would have shifts typical for aromatic heterocycles (δ 110-150 ppm). chemguide.co.uk The methyl carbon of the -SCH₃ group is expected at a much higher field, typically in the δ 10-20 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 142 |
| C-3 | ~ 123 |
| C-4 | ~ 155 |
| C-5 | ~ 118 |
| C-6 | ~ 150 |
| -SCH₃ | ~ 15 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, the methyl protons (-SCH₃) would show a correlation to the C-4 carbon, confirming the attachment point of the methylthio group. Similarly, the H-3 proton would show correlations to C-2, C-4, and C-5, further solidifying the structural assignment.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy. The molecular formula for this compound is C₆H₆BrNS. chemicalbook.com HRMS can distinguish this compound from other isomers or compounds with the same nominal mass by providing a precise mass measurement, typically to within a few parts per million (ppm) of the calculated theoretical value. This technique is crucial for confirming the identity of a newly synthesized compound and establishing its elemental formula.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.
For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, containing a complex set of vibrations unique to the molecule. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 3000 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| C-S | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 650 |
These characteristic peaks, when observed together, provide strong evidence for the presence of the pyridine ring, the methylthio group, and the bromo-substituent.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles.
This technique also reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonds or π–π stacking interactions, which can influence the physical properties of the solid material. researchgate.net While obtaining a suitable single crystal can be challenging, the resulting structural data is unparalleled in its detail and accuracy, providing unequivocal proof of the molecular structure. For example, crystallographic studies of related bromo-substituted heterocyclic compounds have revealed structures dominated by halogen bonding and π–π stacking, features that would be of key interest in the analysis of this compound derivatives. st-andrews.ac.uk
Computational and Theoretical Investigations of 2 Bromo 4 Methylthio Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No published DFT studies specifically for 2-Bromo-4-(methylthio)pyridine were found. Such a study would typically involve optimizing the molecular geometry and calculating electronic properties to predict its structure and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Specific FMO analyses, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, are not available in the literature. This analysis is crucial for understanding the compound's reactivity in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Mapping
There are no available studies that map the MEP surface of this compound. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions and reactive sites.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
No literature was found detailing the quantum chemical modeling of reaction mechanisms or the characterization of transition states involving this compound. These studies are essential for understanding the pathways and kinetics of reactions in which this compound participates.
Prediction and Interpretation of Spectroscopic Parameters
While experimental spectroscopic data may exist, theoretical predictions and detailed interpretations of spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound based on computational methods are not available in published research.
Conformational Analysis and Intermolecular Interaction Studies
Detailed computational studies on the conformational landscape or the nature of intermolecular interactions of this compound have not been reported. Such analyses would clarify the molecule's preferred shapes and how it interacts with other molecules.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Building Block in Complex Heterocyclic Synthesis
The inherent reactivity of the 2-bromo substituent, combined with the electronic nature of the pyridine (B92270) ring and the methylthio group, makes 2-Bromo-4-(methylthio)pyridine a strategic starting material for the synthesis of diverse heterocyclic structures.
Construction of Fused Pyridine Systems and Polyheterocycles
Fused heterocyclic scaffolds are central to many areas of chemical science, from pharmaceuticals to functional materials. ias.ac.inairo.co.in Pyridine-fused systems, in particular, are of great interest due to their unique electronic and biological properties. ias.ac.inmdpi.com The synthesis of these systems often involves the annulation of a new ring onto a pre-existing pyridine structure.
This compound is well-suited for this role. The bromine atom at the 2-position can participate in intramolecular cyclization reactions to form bicyclic systems. airo.co.in For instance, after a coupling reaction introduces a side chain at the 2-position containing a suitable nucleophile, subsequent ring-closing reactions can lead to the formation of pyrido-fused heterocycles such as pyrido[2,3-b]pyridines or other related polyheterocyclic frameworks. mdpi.comrsc.org The synthesis of such compounds is a key area of research, driven by their applications in medicinal chemistry and materials science. ias.ac.inairo.co.in
Synthesis of Highly Substituted Pyridine Scaffolds
The generation of highly substituted pyridine derivatives is a fundamental goal in organic synthesis, as the substitution pattern dictates the molecule's physical, chemical, and biological properties. organic-chemistry.orgmdpi.comillinois.edu this compound serves as an excellent platform for creating such scaffolds, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov
The carbon-bromine bond at the 2-position is particularly susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgorganic-chemistry.orgyoutube.com This reactivity allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. nih.govorganic-chemistry.org The Suzuki-Miyaura reaction, for example, is one of the most powerful methods for forming carbon-carbon bonds and has been extensively used with various bromopyridine derivatives. nih.govsigmaaldrich.comnih.gov The versatility of this approach enables the synthesis of a large library of 2-substituted-4-(methylthio)pyridine derivatives from a single, common intermediate.
Below is a table representing potential transformations using this compound in Suzuki-Miyaura cross-coupling reactions, based on established methods for other 2-bromopyridines.
| Coupling Partner (Ar-B(OH)₂) | Catalyst/Base System | Potential Product |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-4-(methylthio)pyridine |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 2-(4-Methoxyphenyl)-4-(methylthio)pyridine |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 2-(Thiophen-2-yl)-4-(methylthio)pyridine |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 2-(Pyridine-3-yl)-4-(methylthio)pyridine |
This table illustrates potential reactions based on the known reactivity of 2-bromopyridines in Suzuki cross-coupling reactions. nih.govwikipedia.orgresearchgate.net
Precursor for Bioactive Compounds and Pharmaceutical Intermediates
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. mdpi.comcustchemvip.commdpi.com Brominated pyridines are frequently used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). custchemvip.comnbinno.comtradeindia.com The bromine atom serves as a versatile handle for introducing molecular complexity and building the final drug scaffold.
This compound can be considered a valuable precursor in this context. nbinno.com The substituted pyridine core it provides is a common motif in molecules designed to interact with biological targets. mdpi.com The methylthio group can also play a role, either by influencing the electronic properties and conformation of the molecule or by serving as a site for further modification, such as oxidation to sulfoxide (B87167) or sulfone, to modulate solubility and biological activity. brieflands.com The synthesis of novel benzohydrazide (B10538) derivatives and other heterocyclic systems from bromo-substituted precursors has been shown to yield compounds with significant analgesic, antifungal, and antibacterial activities. nih.gov
Development of Advanced Functional Materials
The unique electronic and coordination properties of pyridine-based molecules make them attractive components for advanced functional materials.
Incorporation into Polymeric Systems and Coatings
While specific research detailing the incorporation of this compound into polymers is not widely documented, its structure suggests potential pathways for such applications. The bromo-functionality allows for its attachment to a polymer backbone or its conversion into a polymerizable monomer. For example, a Suzuki or Sonogashira coupling reaction could be used to introduce a vinyl or styrenyl group, creating a monomer that could be polymerized to form a functional polymer with pendant methylthio-pyridine units. These pyridine moieties within a polymer can impart specific properties, such as pH-responsiveness, metal coordination capabilities, or unique surface characteristics.
Ligands in Coordination Chemistry for Catalytic Applications
The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with transition metal ions. nih.gov Pyridine and its derivatives are among the most common ligands in coordination chemistry and catalysis. researchgate.netresearchgate.net The substituents on the pyridine ring can sterically and electronically tune the properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity. nih.gov
This compound can act as a monodentate ligand through its pyridine nitrogen. The methylthio group's sulfur atom could potentially serve as a second coordination site, allowing for bidentate chelation to a metal center, which can enhance the stability of the complex. rsc.org The bromine atom at the 2-position provides steric bulk and modifies the electronic landscape of the pyridine ring, which can be crucial for fine-tuning the performance of a catalyst. researchgate.net Metal complexes featuring substituted pyridine ligands are used in a wide range of catalytic applications, including polymerization and cross-coupling reactions. nih.govresearchgate.net
The table below outlines potential metal complexes that could be formed with this compound (L) based on common coordination geometries for pyridine-type ligands.
| Metal Precursor | Potential Complex Formula | Potential Geometry |
| PdCl₂(PhCN)₂ | [PdCl₂(L)₂] | Square Planar |
| RuCl₃·xH₂O | [RuCl₂(L)₄] | Octahedral |
| Cu(NO₃)₂·3H₂O | [Cu(L)₂(NO₃)₂] | Distorted Octahedral |
| CoCl₂·6H₂O | [CoCl₂(L)₂] | Tetrahedral or Octahedral |
This table illustrates potential complexes based on established coordination chemistry of pyridine ligands with various transition metals. nih.govresearchgate.net
Components for Electronic Devices and Optical Materials
Currently, there is no publicly available research or data detailing the use of this compound as a direct component in the manufacturing of electronic devices or in the synthesis of optical materials. While pyridine derivatives are a broad class of compounds investigated in organic electronics, specific research singling out the utility of this compound in these applications is not documented. The unique combination of bromo and methylthio substituents on the pyridine ring may offer potential for tuning electronic properties, but this has not been explored in existing literature.
Synthesis of Fluorescent Probes and Imaging Agents
The synthesis of novel fluorescent probes and imaging agents often involves heterocyclic scaffolds like pyridine to create molecules with specific photophysical properties. However, a review of scientific literature and chemical databases does not indicate that this compound has been utilized as a precursor or key intermediate in the development of such agents. Research in this field is vast, but this particular compound has not been featured in documented synthetic pathways for probes or imaging molecules.
Intermediate in Agrochemical Research and Development
The pyridine ring is a vital structural motif found in a wide array of commercial and developmental agrochemicals. researchgate.netnih.gov Its presence can be crucial for the biological activity of herbicides, fungicides, and insecticides. As a substituted pyridine, this compound is positioned as a potential intermediate in the synthesis of more complex agrochemical compounds. Halogenated pyridines, in particular, are valuable starting materials in the agrochemical industry due to their versatility in coupling reactions to build more complex molecular architectures. agropages.com
Intermediate in Agrochemical Research and Development
Synthesis of Herbicides and Fungicides
While pyridine-based compounds are integral to the development of modern herbicides and fungicides, specific examples of commercial or late-stage developmental products derived directly from this compound are not available in the reviewed literature. nih.govnih.gov The development of fungicidal pyridine carboxamides and herbicidal pyrido[2,3-d]pyrimidine (B1209978) derivatives, for instance, starts from different pyridine precursors. nih.govnih.gov The potential of this compound as a building block for new herbicidal or fungicidal active ingredients remains a theoretical possibility pending further research.
Exploration of Novel Pesticidal Agents
The search for novel pesticides is an ongoing effort in the agrochemical industry to overcome resistance and improve safety profiles. nih.govsemanticscholar.org Pyridine derivatives are frequently explored as scaffolds for new insecticidal compounds. acs.orgmdpi.com Research has been conducted on various substituted pyridines for their potential as novel pesticidal agents. However, there are no specific studies or patents that explicitly mention the use of this compound in the synthesis and testing of new insecticidal or other pesticidal agents.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic processes in both academic and industrial settings. unibo.itmdpi.com Traditional methods for the synthesis of heterocyclic compounds often rely on hazardous solvents and toxic reagents, which present environmental and health risks. rasayanjournal.co.in Future research on the synthesis of 2-Bromo-4-(methylthio)pyridine will likely prioritize the development of more sustainable and efficient methodologies.
Key areas of focus will include:
Catalytic Systems: The use of recyclable catalysts to improve atom economy and reduce waste. mdpi.com
Alternative Energy Sources: Techniques such as microwave-assisted and ultrasonic synthesis can significantly shorten reaction times and improve yields. rasayanjournal.co.inmdpi.com
Green Solvents: A shift towards using safer and more environmentally benign solvents, such as water or ionic liquids, is anticipated. mdpi.comrasayanjournal.co.in
Continuous Flow Chemistry: This approach offers advantages in safety, scalability, and process control compared to traditional batch processing.
By embracing these green chemistry approaches, future synthetic routes to this compound can become more economically viable and environmentally responsible. rasayanjournal.co.in
Table 1: Green Chemistry Approaches for Future Synthesis
| Approach | Potential Advantage |
|---|---|
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, and purer products. rasayanjournal.co.in |
| Ultrasonic Synthesis | Enhanced reaction rates and yields through acoustic cavitation. rasayanjournal.co.in |
| Solvent-Free Reactions | Reduces environmental impact and simplifies product purification. mdpi.com |
| Use of Green Solvents (e.g., water, ionic liquids) | Minimizes the use of hazardous and volatile organic compounds. mdpi.comrasayanjournal.co.in |
| Heterogeneous Catalysis | Facilitates catalyst recovery and reuse, reducing waste and cost. mdpi.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The bromine and methylthio groups on the pyridine (B92270) ring of this compound offer distinct sites for chemical modification. While its use in standard cross-coupling reactions can be anticipated, future research will aim to uncover more novel reactivity patterns.
Emerging research could explore:
Selective Cross-Coupling Reactions: Developing conditions that allow for the selective reaction at either the bromo or methylthio position would greatly enhance the synthetic utility of this compound. Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are powerful tools for forming carbon-carbon bonds with similar bromopyridine substrates. researchgate.netmdpi.com
Halogen Dance Reactions: This type of reaction, which involves the migration of a halogen atom to a different position on an aromatic ring, could lead to the synthesis of novel, difficult-to-access pyridine isomers. patsnap.com
C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring represents a highly atom-economical approach to creating more complex molecules, avoiding the need for pre-functionalized starting materials.
The discovery of unprecedented transformations will expand the synthetic toolbox available to chemists and allow for the construction of novel molecular architectures based on the this compound scaffold.
Table 2: Potential Future Reactions for this compound
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Suzuki Coupling | Palladium-catalyzed reaction with a boronic acid. researchgate.net | Formation of a new C-C bond at the 2-position. |
| Kumada Coupling | Nickel or Palladium-catalyzed reaction with a Grignard reagent. | Synthesis of substituted pyridines. |
| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with an amine. | Formation of a new C-N bond, leading to aminopyridine derivatives. |
| Sonogashira Coupling | Palladium and copper-catalyzed reaction with a terminal alkyne. | Introduction of an alkyne functional group. |
| "Halogen Dance" Reaction | Base-mediated intramolecular migration of the bromine atom. patsnap.com | Access to isomeric bromopyridine scaffolds. |
Uncovering New Applications in Interdisciplinary Fields, including Chemical Biology and Niche Materials Science
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Derivatives of this compound are prime candidates for exploration in chemical biology and drug discovery. The ability to functionalize the molecule at multiple positions allows for the creation of diverse chemical libraries for biological screening. uni-muenchen.de Potential therapeutic areas could include antimicrobial, antiviral, and anticancer agents, where other substituted pyridines have shown promise. mdpi.comresearchgate.net
In the realm of materials science, pyridine-containing compounds have been investigated for their potential use in organic light-emitting devices (OLEDs) and as ligands for various metals. rasayanjournal.co.in Future research could involve incorporating the this compound core into larger conjugated systems to create novel materials with interesting photophysical or electronic properties. The sulfur atom in the methylthio group could also be used to coordinate with metal surfaces or nanoparticles, opening up applications in sensor technology or catalysis.
Table 3: Potential Interdisciplinary Applications
| Field | Potential Application | Rationale |
|---|---|---|
| Chemical Biology | Enzyme inhibitors, molecular probes. | Pyridine is a common motif in biologically active molecules. uni-muenchen.de |
| Medicinal Chemistry | Scaffolds for antimicrobial or anticancer agents. | Heterocyclic compounds are a rich source of new drug candidates. mdpi.com |
| Materials Science | Components of organic light-emitting devices (OLEDs). | Pyridine derivatives can be part of conjugated systems with useful electronic properties. rasayanjournal.co.in |
| Niche Materials | Ligands for catalysts or functional coatings. | The nitrogen and sulfur atoms can coordinate with metal centers. |
Advancements in Scalable Production and Industrial Feasibility Studies
For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in a safe and cost-effective manner. google.com Future research will need to address the challenges of scaling up the synthesis of this compound. This involves moving beyond laboratory-scale procedures to develop robust and reliable industrial processes.
Key considerations for industrial feasibility include:
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize costs.
Safety Assessment: Identifying and mitigating potential hazards associated with the reagents and intermediates used in the synthesis. mdpi.com
Waste Management: Developing strategies for the treatment and disposal of waste streams in an environmentally responsible manner.
Successful industrial feasibility studies will be crucial for the commercialization of this compound and any high-value products derived from it. google.com The development of such processes often involves replacing hazardous reagents with safer alternatives, as has been demonstrated in the scale-up of other brominated pyridine derivatives. mdpi.com
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-Bromo-4-(methylthio)pyridine, and how do reaction conditions influence yield?
- The compound can be synthesized via bromination of pyridine derivatives followed by functionalization of the thioether group. For example, bromination of 4-(methylthio)pyridine using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in dichloromethane achieves regioselectivity at the 2-position . Cyclization reactions involving nickel catalysts (e.g., reductive coupling of halomethylpyridines) are also reported, though yields depend on ligand choice and solvent polarity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : and NMR confirm substitution patterns, with deshielding observed at the bromine-adjacent carbon (δ ~150 ppm for C2) .
- X-ray crystallography : Resolves molecular geometry; Hirshfeld surface analysis (used in related bromopyridines) quantifies intermolecular interactions (e.g., Br···H contacts) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHBrNS: ~206.99 g/mol) .
Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?
- The methylthio (-SMe) group acts as a directing group, enhancing electrophilic substitution at the 2-position. However, in Suzuki-Miyaura couplings, competing sulfur oxidation may occur, requiring palladium catalysts with strong π-acceptor ligands (e.g., XPhos) to suppress side reactions .
Advanced Research Questions
Q. What strategies optimize this compound’s utility in synthesizing bipyridine ligands?
- Reductive coupling : Nickel-catalyzed coupling with 2-halomethylpyridines yields dimethylbipyridines. Optimal conditions include DMF as solvent and 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand, achieving ~85% yield .
- Protection-deprotection : Temporary protection of the thioether group (e.g., oxidation to sulfone) prevents unwanted side reactions during ligand synthesis .
Q. How do electronic effects of substituents impact the compound’s participation in photophysical studies?
- The electron-withdrawing bromine and electron-donating methylthio groups create a push-pull effect, altering charge-transfer properties. In supramolecular systems (e.g., co-crystals with sorbic acid), this affects π-π stacking distances and fluorescence quenching efficiency .
Q. How can conflicting data on bromine migration during functionalization be resolved?
- Contradictions arise in bromine stability under acidic vs. basic conditions. Kinetic studies using -NMR monitoring reveal that bromine migrates from C2 to C6 in acidic media (pH < 3) due to protonation of the pyridine nitrogen, destabilizing the C-Br bond. In basic conditions, bromine remains stable .
Q. What role does this compound play in designing enzyme inhibitors?
- The compound serves as a precursor for pyridylthioether pharmacophores. For example, derivatives with trifluoromethyl groups (e.g., 2-Bromo-4-(trifluoromethyl)pyridine) exhibit enhanced binding to kinase ATP pockets, validated via molecular docking and IC assays .
Methodological Notes
- Synthetic protocols : Include inert atmosphere (N/Ar) to prevent oxidation of the thioether group .
- Data validation : Cross-reference crystallographic data (CCDC entries) and computational models (DFT) to resolve structural ambiguities .
- Safety : The compound’s acute toxicity (H302: harmful if swallowed) mandates PPE and fume hood use during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
